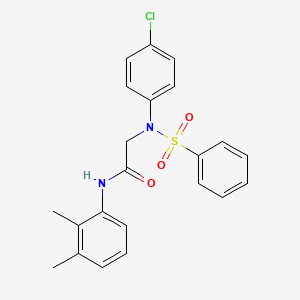

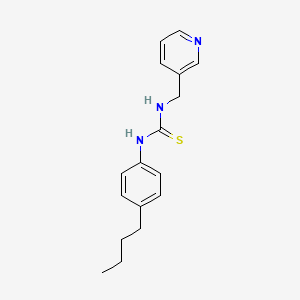

![molecular formula C28H28N4O5 B4583075 5-({2,5-二甲基-1-[4-(4-吗啉基)苯基]-1H-吡咯-3-基}亚甲基)-1-(4-甲氧基苯基)-2,4,6(1H,3H,5H)-嘧啶三酮](/img/structure/B4583075.png)

5-({2,5-二甲基-1-[4-(4-吗啉基)苯基]-1H-吡咯-3-基}亚甲基)-1-(4-甲氧基苯基)-2,4,6(1H,3H,5H)-嘧啶三酮

描述

This compound is characterized by its integration of a pyrimidinetrione core with substituted pyrrole and morpholine functionalities, suggesting a multifaceted approach to its chemical behavior, reactivity, and applications. The presence of both morpholine and methoxyphenyl groups indicates potential for interesting physicochemical properties and interactions.

Synthesis Analysis

The synthesis of such a compound likely involves multistep organic reactions, starting with the construction of the pyrimidinetrione core followed by successive functionalizations with the dimethyl-pyrrol and methoxyphenyl groups. A key step might involve a Knoevenagel condensation or a similar carbon-carbon bond-forming reaction to introduce the methylene bridge between the core and the pyrrol ring (Majumdar et al., 1998).

Molecular Structure Analysis

X-ray crystallography or computational modeling would be essential in determining the precise molecular geometry, showcasing how the substituents affect the overall structure and stability of the molecule. The morpholine and methoxyphenyl groups, for example, might influence the electronic distribution and molecular conformation through their electron-donating effects.

Chemical Reactions and Properties

The compound's reactivity could be influenced by the presence of the pyrimidinetrione moiety, which may undergo nucleophilic attacks, and the pyrrol ring, which could engage in electrophilic substitution reactions. Studies on similar compounds show a variety of chemical behaviors, including potential as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry (Clark & Smith, 1972).

科学研究应用

合成途径和杂环化合物开发对于类似化合物而言,一个重要的研究领域涉及开发新型合成途径以创建具有潜在生物活性的杂环化合物。例如,已经报道了源自维斯纳吉酮和凯林酮的新型苯并二呋喃基、1,3,5-三嗪、1,3,5-氧杂二氮杂卓和噻唑并嘧啶的合成。这些化合物已经证明了抗炎和镇痛特性,突出了复杂杂环系统的治疗潜力 (A. Abu-Hashem, S. Al-Hussain, M. Zaki, 2020).

抗菌剂另一个应用领域是抗菌剂的开发。对 2,4-二氨基-5-苄基嘧啶及其类似物的研究显示出对细菌二氢叶酸还原酶的高活性和特异性,表明了治疗细菌感染的潜力 (Jay V. Johnson, B. Rauckman, D. Baccanari, B. Roth, 1989).

抗菌活性新型 (E)-甲基 2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸酯衍生物的合成已经证明了显著的抗菌活性。这突出了结构复杂性在抗菌剂设计中的重要性,表明我们感兴趣的化合物也可能具有这样的潜力 (M. Hublikar, P. Dixit, Vikas D. Kadu, et al., 2019).

光物理和荧光研究对 2-甲氧基-和 2-吗啉基吡啶化合物的研究揭示了在溶液和固态中具有高发射荧光团。这项研究表明吗啉基取代化合物在开发用于光学和电子应用的新材料中的效用 (Masayori Hagimori, Yasuhisa Nishimura, Naoko Mizuyama, Yasuhiro Shigemitsu, 2019).

抗病毒活性对与吗啉基苯基基团相连的嘧啶衍生物的研究显示出显着的杀幼虫活性和潜在的抗病毒活性。这表明该化合物与开发用于对抗病毒感染和控制病媒种群的药物有关 (S. Gorle, S. Maddila, Santosh Chokkakula, et al., 2016).

作用机制

Target of Action

CCG-14759, also known as BIM-0025814.P001 or 5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, is a small-molecule inhibitor of RhoA transcriptional signaling . RhoA is a small GTPase protein known to play a significant role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-14759 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It targets MKL/SRF-dependent transcriptional activation without altering DNA binding . This suggests that CCG-14759 disrupts Rho signaling through functional inhibition of SRF transcriptional activity .

Biochemical Pathways

It is known that the compound inhibits the rho/srf pathway , which plays a crucial role in various cellular processes, including cell growth, differentiation, and motility.

Result of Action

CCG-14759 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, CCG-14759 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

属性

IUPAC Name |

(5E)-5-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O5/c1-18-16-20(19(2)31(18)22-6-4-21(5-7-22)30-12-14-37-15-13-30)17-25-26(33)29-28(35)32(27(25)34)23-8-10-24(36-3)11-9-23/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,35)/b25-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYTTZWDDHQWJC-KOEQRZSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-({2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrol-3-yl}methylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)

![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)

![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583026.png)

![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)

![1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4583046.png)

![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)